Hydroxocobalamin xhydrochloride
Overview
Description
Hydroxocobalamin Hydrochloride, also known as Vitamin B12a, is a synthetic form of Vitamin B12. It is used as a dietary supplement and is found in food . It is used to treat Vitamin B12 deficiency, including pernicious anemia . Other uses include treatment for cyanide poisoning, Leber’s optic atrophy, and toxic amblyopia .
Synthesis Analysis
Hydroxocobalamin Hydrochloride can be industrially manufactured from cyanocobalamin .
Molecular Structure Analysis
Hydroxocobalamin shares the cobalamin molecular structure with cyanocobalamin . The chemical name is α- (5,6-dimethylbenzimidazoly) hydroxocobamide . The empirical formula is C62H89CoN13O15P .
Chemical Reactions Analysis
Hydroxocobalamin can bind one cyanide ion by substituting it for the hydroxo ligand linked to the trivalent cobalt ion, to form cyanocobalamin, which is then excreted in the urine .
Physical And Chemical Properties Analysis
Hydroxocobalamin Hydrochloride is a hygroscopic, odorless, dark red, crystalline powder that is freely soluble in water and ethanol, and practically insoluble in acetone and diethyl ether . It has a molecular weight of 1346.37 .
Scientific Research Applications
Photogeneration of Hydroxyl Radicals : Hydroxocobalamin is a potential biocompatible source for photogenerating hydroxyl radicals. This process, studied using time-resolved spectroscopy and theoretical simulations, reveals that radicals are generated for wavelengths below 350 nm, involving a mechanism of prompt dissociation and internal conversion. This insight is crucial for understanding the photochemistry of hydroxocobalamin and other cobalamin compounds (Wiley et al., 2016).
Treatment for Vasopressor Refractory Hypotension : In the context of vasoplegic syndrome (VS) associated with cardiopulmonary bypass (CPB), hydroxocobalamin has emerged as an effective treatment. Studies have shown favorable changes in hemodynamic parameters and vasopressor requirements in post-CPB patients treated with hydroxocobalamin, supporting its continued investigation in this area (Armour et al., 2019).
Efficacy in Acute Cyanide Poisoning : Hydroxocobalamin has been effective in treating acute cyanide poisoning, particularly from ingestion. This treatment approach is supported by a case study demonstrating the efficacy of prehospital use of hydroxocobalamin in cyanide poisoning by ingestion, with no adverse events attributed to the treatment (Fortin et al., 2010).
Nitric Oxide Scavenger in Chronic Fatigue Syndrome : Hydroxocobalamin, as a nitric oxide scavenger, has been proposed for treating chronic fatigue syndrome (CFS). Its efficacy in CFS treatment may provide confirmation for the elevated nitric oxide/peroxynitrite theory of CFS etiology (Pall, 2000).
Application in Severe Cyanide Poisoning : Studies have shown that hydroxocobalamin is effective and safe as first-line antidotal therapy in severe cyanide poisoning, with its administration resulting in survival of a significant percentage of patients who would typically face fatal outcomes (Borron et al., 2007).
DNA Cleavage Catalysis : Hydroxocobalamin has been identified as an efficient catalyst for light-induced strand cleavage of DNA, involving hydroxy radicals and controlled by visible light. This finding opens up new possibilities for intracellular applications (Kräutler & Puffer, 2011).
Treatment of Vasoplegia in Cardiac Surgery and Liver Transplantation : Hydroxocobalamin has been used to treat vasoplegia in cardiac surgery and liver transplantation, with a significant percentage of patients responding positively to the treatment. This off-label use is supported by the potential biochemical mechanisms of action of hydroxocobalamin, including binding nitric oxide and other gasotransmitters (Charles et al., 2019).
properties
IUPAC Name |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H90N13O14P.ClH.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H;;1H2/q;;+3;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHNCSYXYMMUCO-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H90ClCoN13O15P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27085-12-7, 59461-30-2 | |
Record name | Cobinamide, Co-aqua-, dihydrogen phosphate (ester), inner salt, 3′-ester with (5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole-κN3), ion(1+), chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27085-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3′-ester with (5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole-κN3), hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59461-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
1382.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxocobalamin xhydrochloride | |
CAS RN |
58288-50-9 | |
Record name | Hydroxocobalamin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58288-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxocobalamin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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